

The Indoline Scaffold: A Privileged Motif in Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methoxyindoline hydrochloride

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Abstract

The indoline scaffold, a heterocyclic aromatic compound featuring a fused benzene and pyrrolidine ring, has emerged as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a versatile template for the design and synthesis of a myriad of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the diverse biological activities exhibited by substituted indoline compounds. We will delve into their significant roles as anticancer, antimicrobial, antioxidant, and neurological agents. This guide will explore the intricate structure-activity relationships (SAR) that govern their potency and selectivity, provide detailed experimental protocols for evaluating their biological efficacy, and present visual representations of key mechanisms and workflows to offer a holistic understanding for researchers, scientists, and drug development professionals.

The Indoline Nucleus: A Foundation for Diverse Bioactivity

The indoline core, also known as 2,3-dihydroindole, is a key structural motif found in numerous natural products and synthetic compounds with significant medicinal value.^{[1][2][3]} Its non-planar, bicyclic structure provides a three-dimensional framework that can effectively interact with a variety of biological targets. The presence of a nitrogen atom in the five-membered ring introduces a site for hydrogen bonding, while the aromatic benzene ring can participate in hydrophobic and π -stacking interactions.^[1] This inherent versatility allows for the strategic placement of various substituents to modulate the compound's physicochemical properties and

biological activity. The indoline scaffold's ability to serve as a building block for diverse molecular architectures has solidified its importance in the ongoing quest for novel therapeutic agents.[4]

Anticancer Activity of Substituted Indolines

The development of novel anticancer agents is a critical area of research, and indoline derivatives have shown considerable promise in this field.[5][6] Their mechanisms of action are varied and often target key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

Substituted indolines exert their anticancer effects through several well-defined mechanisms:

- **Tubulin Polymerization Inhibition:** A significant number of indoline-based compounds act as potent inhibitors of tubulin polymerization.[6][7] By binding to the colchicine binding site on β -tubulin, they disrupt the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[5]
- **Kinase Inhibition:** Many indoline derivatives are designed as kinase inhibitors, targeting enzymes that are often dysregulated in cancer. For instance, sunitinib, an FDA-approved drug with an indolin-2-one core, is a multi-targeted tyrosine kinase inhibitor that plays a crucial role in treating various cancers.
- **Induction of Apoptosis:** Beyond cell cycle arrest, indoline compounds can trigger apoptosis through various signaling pathways.[8][9] This can involve the modulation of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, and the activation of caspases, the key executioners of apoptosis.[5]
- **NF- κ B Inhibition:** The transcription factor NF- κ B is a critical regulator of inflammatory responses and cell survival, and its aberrant activation is common in many cancers. Certain indoline-2-carboxylic acid derivatives have been shown to inhibit NF- κ B activity, contributing to their cytotoxic effects against cancer cells.[10]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of indoline derivatives is highly dependent on the nature and position of substituents on the indoline core.

- **Substitution at N-1:** Modifications at the nitrogen atom of the indoline ring are crucial for activity. The introduction of various aryl or alkyl groups can significantly influence the compound's interaction with its biological target.
- **Substitution on the Benzene Ring:** The electronic properties and steric bulk of substituents on the aromatic ring play a vital role. Electron-withdrawing groups, such as halogens, or electron-donating groups can modulate the overall electron density of the molecule, affecting its binding affinity.
- **Substitution at C-3:** The C-3 position is a common site for modification, often bearing groups that can interact with specific amino acid residues in the target protein.

Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected substituted indoline derivatives against various cancer cell lines.

Compound ID	Substitution Pattern	Cancer Cell Line	IC50 (μM)	Reference
Compound A	N-acetyl, 5-sulfonylamino benzamide	Various	-	[11]
Compound B	3-(trimethoxystyryl)-piperidinone replaced with indoline	HepG2	8.97	[11]
Compound C	Bromophenol incorporating indolin-2-one	A549, Bel7402, HepG2, HeLa, HCT116	Potent activity	[12]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

[\[4\]](#)[\[8\]](#)[\[11\]](#)[\[13\]](#)[\[14\]](#)

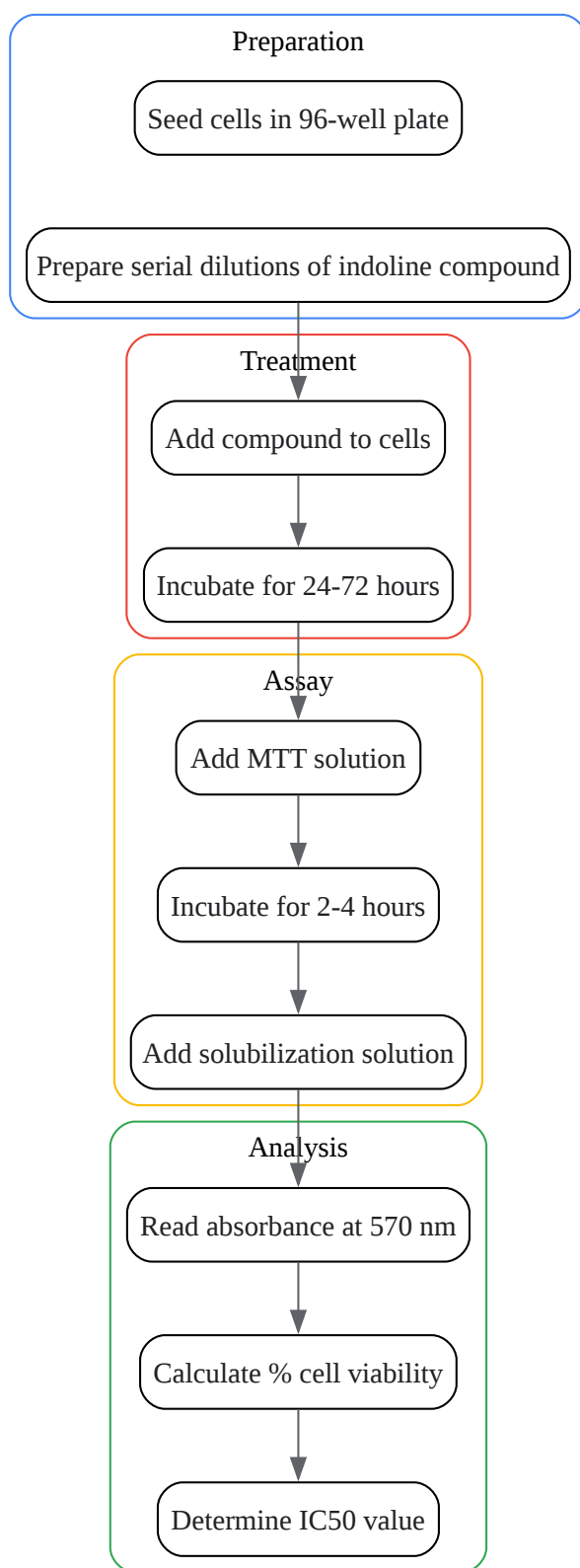
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

- Cell Seeding:
 - Culture the desired cancer cell line in a suitable medium.
 - Trypsinize and count the cells.
 - Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of culture medium.
 - Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of the test indoline compound in a suitable solvent (e.g., DMSO).
 - Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
 - Remove the old medium from the wells and add 100 μ L of the medium containing the test compound at various concentrations.
 - Include a vehicle control (medium with the same concentration of solvent) and an untreated control (medium only).
 - Incubate the plate for 24, 48, or 72 hours.
- MTT Addition and Incubation:

- After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[\[15\]](#)
- Incubate the plate for 2-4 hours at 37°C.[\[8\]](#)[\[11\]](#)
- Formazan Solubilization:
 - Carefully aspirate the medium containing MTT.
 - Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[\[8\]](#)
 - Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[\[14\]](#)
- Absorbance Measurement:
 - Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[\[8\]](#)[\[14\]](#) A reference wavelength of 630 nm can be used to subtract background absorbance.[\[14\]](#)
- Data Analysis:
 - Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
 - Plot a dose-response curve of cell viability versus compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay



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Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity of Substituted Indolines

The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.^[16] Indoline derivatives have emerged as a promising class of compounds with significant antimicrobial properties.^{[14][16]}

Mechanisms of Antimicrobial Action

Substituted indolines can combat microbial growth through various mechanisms, including:

- **Disruption of Cell Membrane Integrity:** Some indoline compounds can interfere with the bacterial cell membrane, leading to increased permeability and leakage of cellular contents, ultimately causing cell death.
- **Enzyme Inhibition:** Indolines can inhibit essential microbial enzymes involved in processes like DNA replication, protein synthesis, or cell wall biosynthesis.
- **Biofilm Inhibition:** Bacterial biofilms are a major challenge in treating infections. Certain indoline derivatives have been shown to inhibit biofilm formation, making the bacteria more susceptible to antibiotics.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of indoline derivatives is influenced by their structural features:

- **Lipophilicity:** The overall lipophilicity of the molecule, often modulated by substituents on the aromatic ring, can affect its ability to penetrate the microbial cell wall and membrane.
- **Presence of Halogens:** The introduction of halogen atoms (e.g., chlorine, bromine) on the indole ring has been shown to enhance antibacterial activity against various strains.^[5]
- **N-Substitution:** The nature of the substituent at the N-1 position can significantly impact the antimicrobial spectrum and potency.

Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected substituted indoline and indole derivatives against various microbial strains.

Compound ID	Substitution Pattern	Microbial Strain	MIC (µg/mL)	Reference
Compound D	Spiroquinoline-indoline-dione derivative	Enterococcus faecalis	375-750	[14]
Compound E	Spiroquinoline-indoline-dione derivative	Staphylococcus aureus	750	[14]
Compound F	Indole-1,2,4 triazole conjugate	Candida tropicalis	2	[9]
Compound G	Indole-1,2,4 triazole conjugate	Candida albicans	2	[9]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[\[7\]](#)[\[17\]](#)[\[18\]](#)

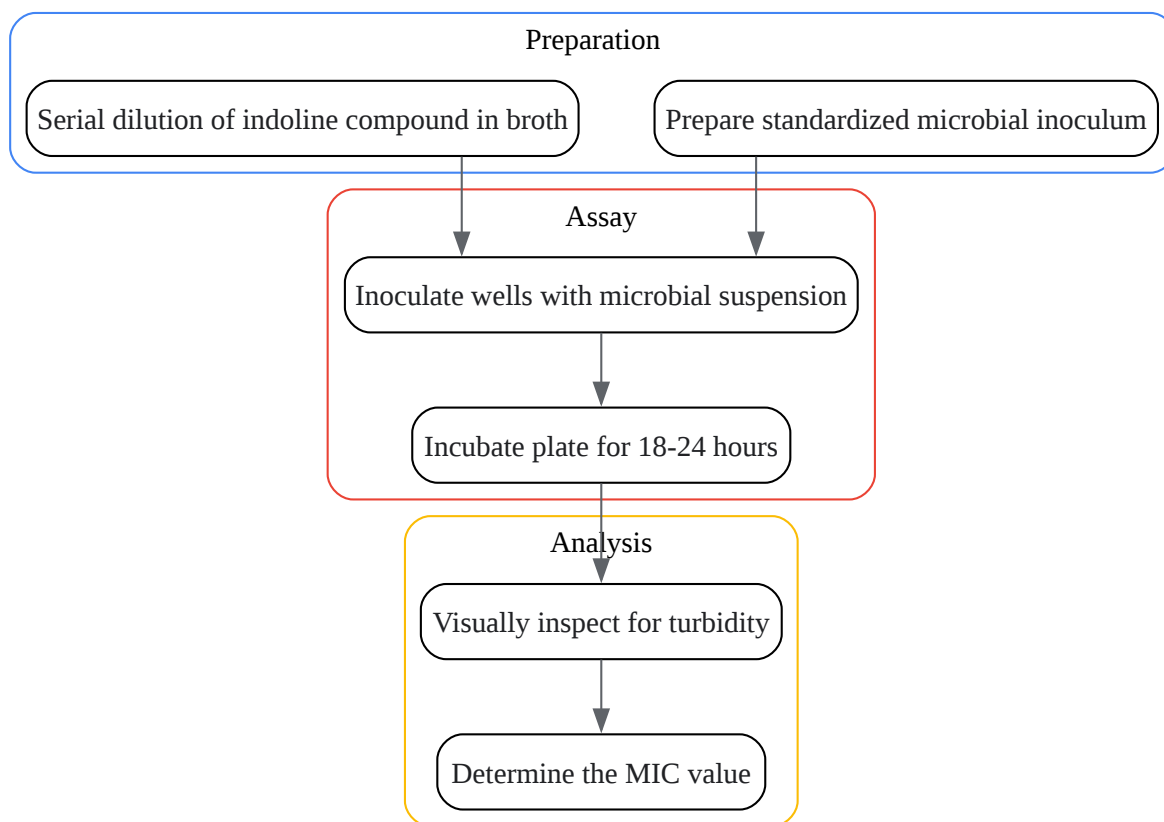
Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism after incubation.

Step-by-Step Protocol:

- Preparation of Antimicrobial Agent:
 - Prepare a stock solution of the test indoline compound in a suitable solvent.

- Perform serial two-fold dilutions of the stock solution in a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in the wells of a 96-well plate.
- Inoculum Preparation:
 - Culture the test microorganism on an appropriate agar medium.
 - Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
 - Dilute this standardized suspension to achieve the final desired inoculum concentration in the wells (typically 5×10^5 CFU/mL for bacteria).
- Inoculation of Microtiter Plate:
 - Inoculate each well containing the diluted antimicrobial agent with the standardized microbial suspension.
 - Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
- Incubation:
 - Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.
- Determination of MIC:
 - After incubation, visually inspect the wells for turbidity.
 - The MIC is the lowest concentration of the compound at which there is no visible growth.

Broth Microdilution Workflow



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Caption: Workflow for the broth microdilution assay.

Antioxidant Activity of Substituted Indolines

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Indoline derivatives have been investigated for their antioxidant potential, acting as scavengers of free radicals.

Mechanisms of Antioxidant Action

The antioxidant activity of indoline compounds is primarily attributed to their ability to:

- **Donate a Hydrogen Atom:** The N-H group of the indoline ring can donate a hydrogen atom to a free radical, thereby neutralizing it.
- **Donate an Electron:** The electron-rich aromatic ring can donate an electron to a free radical, reducing its reactivity.

Structure-Activity Relationship (SAR) Insights

The antioxidant capacity of indoline derivatives can be enhanced by:

- **Electron-Donating Groups:** The presence of electron-donating groups (e.g., hydroxyl, methoxy) on the aromatic ring increases the electron density and enhances the ability to donate a hydrogen atom or an electron.[\[2\]](#)[\[3\]](#)
- **Steric Hindrance:** The position of substituents can influence the accessibility of the N-H group, affecting its radical scavenging activity.

Data on Antioxidant Activity

The following table shows the IC50 values of selected indole derivatives in the DPPH radical scavenging assay.

Compound	DPPH IC50 (μM)	Reference
Melatonin	125	[19]
5-Hydroxy-L-tryptophan	3.196	[19]
L-Tryptophan	9510	[19]
Vitamin C (Ascorbic Acid)	65	[19]

Experimental Protocols for Antioxidant Assays

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[\[1\]](#)[\[10\]](#)[\[20\]](#)

Step-by-Step Protocol:[\[1\]](#)[\[10\]](#)[\[12\]](#)[\[20\]](#)[\[21\]](#)

- Reagent Preparation:
 - Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
 - Prepare stock solutions of the test indoline compounds and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent.
- Assay Procedure:
 - In a 96-well plate, add a specific volume of the test compound at various concentrations.
 - Add an equal volume of the DPPH working solution to each well.
 - Include a blank (solvent only) and a control (solvent with DPPH solution).
 - Incubate the plate in the dark at room temperature for 30 minutes.
- Absorbance Measurement:
 - Measure the absorbance at 517 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of radical scavenging activity: % Scavenging = $[(\text{Absorbance of Control} - \text{Absorbance of Sample}) / \text{Absorbance of Control}] * 100$
 - Determine the IC50 value from a plot of scavenging activity versus concentration.

Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore that is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced, causing a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.[\[2\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Step-by-Step Protocol:[\[2\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

- Reagent Preparation:
 - Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.

- Mix equal volumes of the two solutions and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical.
- On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
- Assay Procedure:
 - Add a small volume of the test compound at various concentrations to the wells of a 96-well plate.
 - Add a larger volume of the diluted ABTS•+ solution to each well.
 - Incubate at room temperature for a set time (e.g., 6 minutes).
- Absorbance Measurement:
 - Measure the absorbance at 734 nm.
- Data Analysis:
 - Calculate the percentage of radical scavenging activity and determine the IC₅₀ value as described for the DPPH assay.

Neurological Activity of Substituted Indolines

Indoline derivatives have shown significant potential in the treatment of neurological disorders due to their ability to interact with various targets in the central nervous system (CNS).^[15]

Mechanisms of Neurological Action

- Acetylcholinesterase (AChE) Inhibition: AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for Alzheimer's disease. Several indolinone-based compounds have been identified as potent AChE inhibitors.^{[15][23]}
- Neuroprotection: Indoline derivatives can protect neurons from damage caused by oxidative stress, excitotoxicity, and other insults implicated in neurodegenerative diseases.

Structure-Activity Relationship (SAR) Insights

- **Dual Binding Site Inhibition of AChE:** Potent indolinone-based AChE inhibitors often feature a hydrophobic indoline core that binds to the peripheral anionic site (PAS) of the enzyme, and a cationic moiety (e.g., N-benzylpyridinium) that interacts with the catalytic active site (CAS). [\[15\]](#)
- **Substituents on the Benzyl Ring:** For AChE inhibitors with an N-benzylpyridinium group, the position and nature of substituents on the benzyl ring significantly affect potency. For example, a 2-chlorobenzyl derivative has been shown to be highly potent. [\[15\]](#)

Data on Neurological Activity

The following table shows the IC₅₀ values of selected indolinone derivatives for acetylcholinesterase inhibition.

Compound ID	Substitution Pattern	AChE IC ₅₀ (nM)	Reference
3c	2-chlorobenzyl derivative	0.44	[15]
Donepezil (Standard)	-	14.08	[15]
IIIId	1-(2-(4-(2-fluorobenzyl) piperazin-1-yl)acetyl)indoline-2,3-dione	Most potent in series	[23]

Experimental Protocol: Acetylcholinesterase Inhibition Assay

Principle: This colorimetric assay, based on the Ellman method, measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at

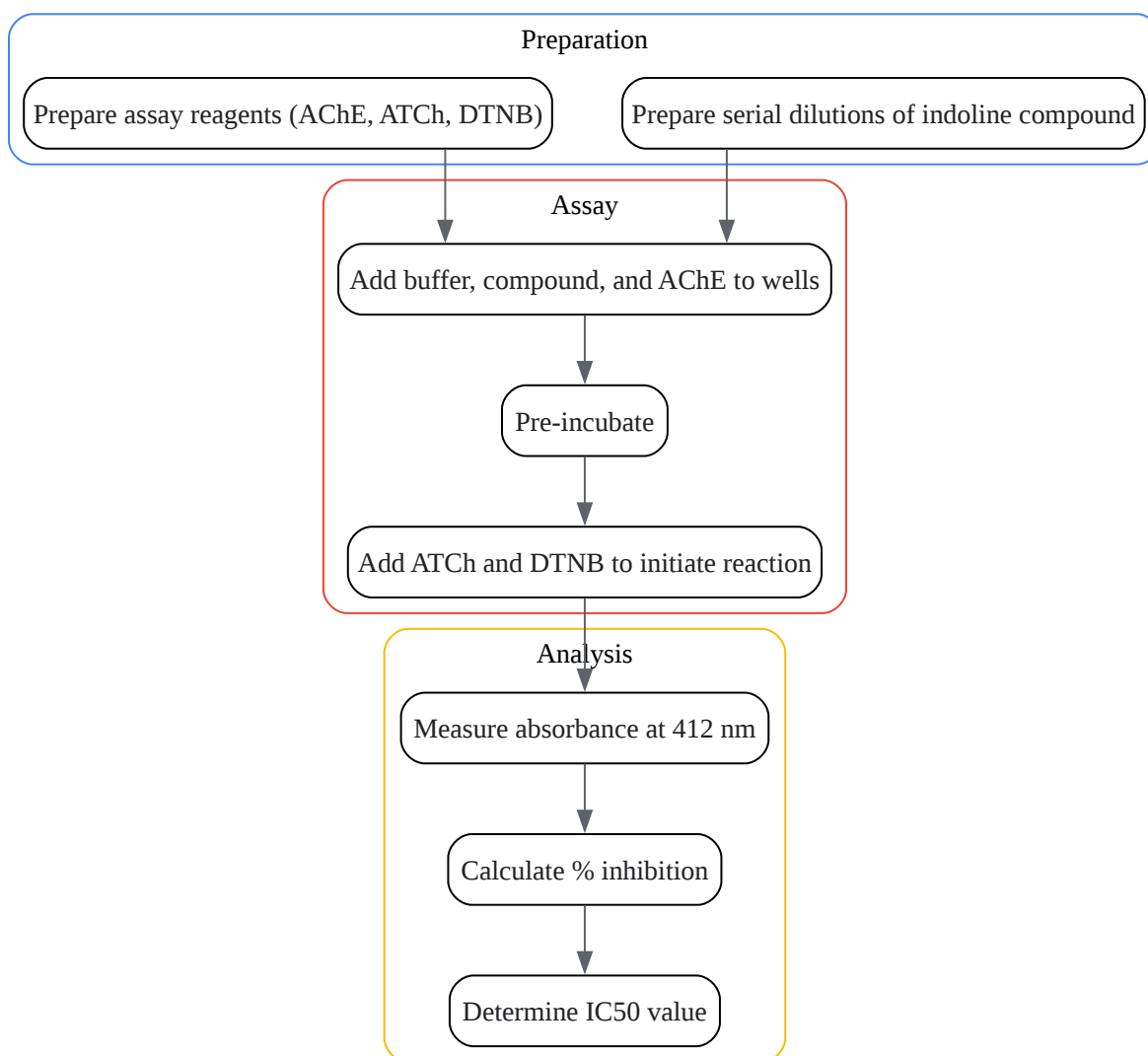
412 nm. The rate of TNB production is proportional to AChE activity, and a decrease in this rate in the presence of a test compound indicates inhibition.[5]

Step-by-Step Protocol:[5][6]

- Reagent Preparation:
 - Prepare an assay buffer (e.g., phosphate buffer, pH 8.0).
 - Prepare solutions of AChE enzyme, the substrate acetylthiocholine (ATCh), and DTNB in the assay buffer.
 - Prepare a stock solution of the test indoline compound and a positive control inhibitor (e.g., donepezil) in a suitable solvent.
- Assay Procedure in a 96-well plate:
 - Add the assay buffer, the test compound at various concentrations, and the AChE enzyme solution to the wells.
 - Include a control (no inhibitor) and a blank (no enzyme).
 - Pre-incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
 - Initiate the reaction by adding a mixture of ATCh and DTNB to all wells.
- Absorbance Measurement:
 - Measure the absorbance at 412 nm at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay) using a microplate reader.
- Data Analysis:
 - Calculate the rate of reaction for each well.
 - Determine the percentage of inhibition for each concentration of the test compound: % Inhibition = $[(\text{Rate of Control} - \text{Rate of Sample}) / \text{Rate of Control}] * 100$

- Calculate the IC₅₀ value from a plot of percent inhibition versus inhibitor concentration.

AChE Inhibition Assay Workflow



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Caption: Workflow for the acetylcholinesterase inhibition assay.

Synthesis of Substituted Indolines

The generation of diverse libraries of substituted indoline compounds for biological screening relies on efficient and versatile synthetic methodologies. Several classical and modern synthetic routes are employed to access this important scaffold.

- **Reduction of Indoles:** A straightforward method for synthesizing indolines is the reduction of the corresponding indole. This can be achieved using various reducing agents, such as catalytic hydrogenation or dissolving metal reductions.
- **Fischer Indole Synthesis followed by Reduction:** The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and an aldehyde or ketone. The resulting indole can then be reduced to the indoline.
- **Modern Synthetic Methods:** More recent synthetic strategies offer greater control over substitution patterns and functional group tolerance. These include photocatalyzed reactions, metal-catalyzed cross-coupling reactions, and intramolecular cyclizations.^{[7][13][22]} For instance, photocatalyzed decarboxylative radical arylation provides a green and efficient route to variously substituted indolines.^[22]

Conclusion and Future Perspectives

The substituted indoline scaffold has unequivocally demonstrated its significance in the field of medicinal chemistry, serving as a fertile ground for the discovery of novel therapeutic agents with a wide spectrum of biological activities. This guide has provided a comprehensive overview of their roles as anticancer, antimicrobial, antioxidant, and neurological agents, underpinned by an understanding of their mechanisms of action and structure-activity relationships. The detailed experimental protocols presented herein offer a practical framework for researchers to evaluate the biological potential of newly synthesized indoline derivatives.

The future of indoline-based drug discovery remains bright. Continued exploration of novel synthetic methodologies will enable the creation of more diverse and complex indoline libraries. A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the rational design of more potent and selective inhibitors. Furthermore, the application of computational tools, such as molecular docking and

quantitative structure-activity relationship (QSAR) studies, will undoubtedly accelerate the identification of promising lead candidates. As our knowledge of the intricate biology of diseases expands, the versatile indoline scaffold is poised to play an even more prominent role in the development of next-generation therapeutics to address unmet medical needs.

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- To cite this document: BenchChem. [The Indoline Scaffold: A Privileged Motif in Drug Discovery and Biological Activity]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1463134#biological-activity-of-substituted-indoline-compounds]

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